- Asymmetric conjugate addition to unsaturated chiral amido alcohols using Grignard reagents coordinated with tertiary amines or DBU. Preparation of optically active 3-substituted carboxylic acids and (S)-(-)-citronellolJournal of the Chemical Society, 1987, (9), 1909-14,
Cas no 92053-25-3 (2-[(2S)-pyrrolidin-2-yl]propan-2-ol)
![2-[(2S)-pyrrolidin-2-yl]propan-2-ol structure](https://de.kuujia.com/scimg/cas/92053-25-3x500.png)
92053-25-3 structure
Produktname:2-[(2S)-pyrrolidin-2-yl]propan-2-ol
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2S)-a,a-dimethyl-2-Pyrrolidinemethanol
- (S)-(-)-1-(trimethylsilylamino)-2-(methoxymethyl)pyrrolidine
- (S)-dimethylprolidin-2-ylmethanol
- CTK0A9772
- AG-E-11081
- AC1MBG19
- (S)-1-methyl-1-(2-pyrrolidinyl)ethanol
- [(2S)-2-(methoxymethyl)pyrrolidinyl](1,1-dimethyl-1-silaethyl)amine
- SBB017513
- 1-Pyrrolidinamine, 2-(methoxymethyl)-N-(trimethylsilyl)-, (S)-
- (S)-2-Methoxymethyl-1-trimethylsilylaminopyrrolidin
- (S)-(-)-1-trimethylsilylamino-2-methoxymethylpyrrolidine
- (S)-2-(pyrrolidin-2-yl)propan-2-ol
- (S)-1-methyl-1-(pyrrolidin-4-yl)ethanol
- (S)-2-pyrrolidin-2-yl-propan-2-ol
- (S)-(-)-2-(N-Pyrrolidin-2-yl)propan-2-ol
- (S)-(-)-2-(1-hydroxy-1-methylethyl)-pyrrolidine
- (S)-(−)-Α,Α-DIMETHYL-2-PROLINOL
- (S)-2-(1-Hydroxy-1-methylethyl)pyrrolidine
- (S)-(-)-2-(1-hydroxy-1-methylethyl)-pyrrolidi
- 1-Pyrrolidinamine,2-(methoxymethyl)-N-(trimethylsilyl)-,(S)
- (S)-2-(1-HYDROXY-1-METHYLETHYL) PYRROLIDINE,
- 2-[(2s)-pyrrolidin-2-yl]propan-2-ol
- AK170520
- PSXWGNIMIRRWRB-LURJTMIESA-N
- FCH933269
- SB21854
- alpha,alpha-Dimethylpyrrolidine-2alpha-methanol
- (2S)-α,α-Dimethyl-2-pyrrolidinemethanol (ACI)
- 2-Pyrrolidinemethanol, α,α-dimethyl-, (S)- (ZCI)
- (2S)-α,α-Dimethylpyrrolidin-2-methanol
- (S)-α,α-Dimethyl-2-pyrrolidinemethanol
- AKOS006339532
- MFCD11975452
- SCHEMBL1266740
- CS-0052120
- EN300-2953728
- DS-7588
- 92053-25-3
- 2-[(2S)-pyrrolidin-2-yl]propan-2-ol
-
- MDL: MFCD11975452
- Inchi: 1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1
- InChI-Schlüssel: PSXWGNIMIRRWRB-LURJTMIESA-N
- Lächelt: C([C@H]1NCCC1)(O)(C)C
Berechnete Eigenschaften
- Genaue Masse: 129.11500
- Monoisotopenmasse: 129.115364102g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 1
- Komplexität: 101
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topologische Polaroberfläche: 32.299
Experimentelle Eigenschaften
- Siedepunkt: 195.7±13.0°C at 760 mmHg
- PSA: 32.26000
- LogP: 0.83810
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Keep in dark place,Inert atmosphere,2-8°C
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2953728-10g |
2-[(2S)-pyrrolidin-2-yl]propan-2-ol |
92053-25-3 | 10g |
$1442.0 | 2023-09-06 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU12193-25G |
2-[(2S)-pyrrolidin-2-yl]propan-2-ol |
92053-25-3 | 97% | 25g |
¥ 13,054.00 | 2023-04-13 | |
Chemenu | CM109066-250mg |
2-[(2S)-pyrrolidin-2-yl]propan-2-ol |
92053-25-3 | 97% | 250mg |
$78 | 2024-07-20 | |
eNovation Chemicals LLC | D583267-250mg |
(S)-2-(1-HYDROXY-1-METHYLETHYL) PYRROLIDINE, |
92053-25-3 | 95% | 250mg |
$384 | 2024-05-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S178234-100mg |
2-[(2S)-pyrrolidin-2-yl]propan-2-ol |
92053-25-3 | 97% | 100mg |
¥294.90 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S14670-100mg |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol |
92053-25-3 | 100mg |
¥1256.0 | 2021-09-04 | ||
Enamine | EN300-2953728-10.0g |
2-[(2S)-pyrrolidin-2-yl]propan-2-ol |
92053-25-3 | 95.0% | 10.0g |
$1126.0 | 2025-03-19 | |
Alichem | A109004838-250mg |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol |
92053-25-3 | 95% | 250mg |
$247.20 | 2023-08-31 | |
eNovation Chemicals LLC | D583267-100mg |
(S)-2-(1-HYDROXY-1-METHYLETHYL) PYRROLIDINE, |
92053-25-3 | 95% | 100mg |
$260 | 2024-05-24 | |
Advanced ChemBlocks | I-9091-5G |
(2S)-Alpha,Alpha-dimethyl-2-pyrrolidinemethanol |
92053-25-3 | 97% | 5G |
$775 | 2023-09-15 |
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 12 h, reflux; 72 h, rt
Referenz
- Preparation of pyrazolopyrimidines as cyclin-dependent kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; cooled; overnight, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
Referenz
- Asymmetric hydroamination catalyzed by a new chiral zirconium system: reaction scope and mechanismChemical Communications (Cambridge, 2015, 51(26), 5751-5753,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrogen Solvents: Methanol ; 24 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water
Referenz
- A New Class of Modular Chiral Ligands with Fluxional GroupsJournal of the American Chemical Society, 2003, 125(31), 9306-9307,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid
Referenz
- Isosteric expansion of the structural diversity of chiral ligands: Design and application of proline-based N,N'-dioxide ligands for copper-catalyzed enantioselective Henry reactionsTetrahedron, 2019, 75(37),,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 15 h, reflux
Referenz
- Lewis acid-catalyzed Diels-Alder reaction of 2-cyclopentenones with Danishefsky's diene: double bond isomerization of tetrahydro-1H-indene-1,5(7aH)-diones, and attempts on an asymmetric catalysisARKIVOC (Gainesville, 2012, (3), 5-19,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 24 h, 1 atm, rt
Referenz
- Pyrazine compounds as phosphodiesterase 10 inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Stereo-controlled solid-phase synthesis of oligo-nucleoside H-phosphonates by an oxazaphospholidine approachAngewandte Chemie, 2009, 48(3), 496-499,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
Referenz
- Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Catalyzed by Rare-Earth Amides [(Me3Si)2N]3RE(μ-Cl)Li(THF)3 with Phenoxy-Functionalized Chiral ProlinolsOrganic Letters, 2015, 17(9), 2242-2245,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referenz
- Large-scale preparation of versatile chiral auxiliaries derived from (S)-prolineBulletin des Societes Chimiques Belges, 1988, 97(8-9), 691-704,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 50 psi, rt
Referenz
- Preparation of thiophene derivatives as anticancer agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Potassium hydroxide Solvents: Methanol
1.2 Reagents: Potassium hydroxide Solvents: Methanol
Referenz
- Asymmetric alkenyl zirconocene/zinc additions to aldehydes and synthetic efforts toward pseudotrienic acid A2007, , 68(9),,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Referenz
- Asymmetric cyclopentannulation reactions: scope and limitation2003, , ,,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 0 °C; 2 h, 0 - 25 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 11
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 11
Referenz
- Reagents and methods for oligonucleotide synthesis, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 1 atm, rt
Referenz
- Combined α,α-dialkylprolinol ether/Bronsted acid promotes Mannich reactions of aldehydes with un-activated imines. An entry to anti-configured propargylic amino alcoholsChemical Science, 2012, 3(10), 2949-2957,
Herstellungsverfahren 16
Reaktionsbedingungen
Referenz
- Preparation of benzenediamine derivatives as inhibitors of indoleamine 2,3-dioxygenase for the treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
Referenz
- Preparation of pyrazolopyrimidines as cyclin-dependent kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; rt; 2 h, rt; rt → 0 °C
1.2 Solvents: Diethyl ether ; 0 °C; overnight, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux
1.2 Solvents: Diethyl ether ; 0 °C; overnight, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux
Referenz
- Mechanistic investigations of the asymmetric hydrosilylation of ketimines with trichlorosilane reveals a dual activation model and an organocatalyst with enhanced efficiencyOrganic & Biomolecular Chemistry, 2017, 15(11), 2422-2435,
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Raw materials
- (2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester
- (S)-tert-Butyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
- benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
- 2-[(2S)-pyrrolidin-2-yl]propan-2-ol
- (s)-2-(1-benzylpyrrolidin-2-yl)propan-2-ol
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Preparation Products
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Verwandte Literatur
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:92053-25-3)2-[(2S)-pyrrolidin-2-yl]propan-2-ol

Reinheit:99%
Menge:1g
Preis ($):192.0